molecular formula C10H22N2O B13240484 1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol

1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol

Cat. No.: B13240484
M. Wt: 186.29 g/mol
InChI Key: XKJRYZGNOMZFHU-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a methylamino group and a 1-(aminomethyl)cyclopentyl moiety.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol

InChI

InChI=1S/C10H22N2O/c1-12-7-9(13)6-10(8-11)4-2-3-5-10/h9,12-13H,2-8,11H2,1H3

InChI Key

XKJRYZGNOMZFHU-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC1(CCCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentylmethylamine with a suitable alkylating agent to introduce the aminomethyl group. This is followed by the introduction of the methylamino group through reductive amination or similar reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including distillation and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophilic catalysts, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared to related molecules below:

Compound Name Substituents Key Structural Differences Biological Activity/Applications Reference
1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol Cyclopentyl with aminomethyl, methylamino Baseline structure Hypothesized CNS or anti-inflammatory activity (based on analogs) N/A
IMB-H12
(1-(cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol)
Cyclopentylamino, bulky phenoxy Bulky lipophilic phenoxy group Antifungal biofilm inhibition; disrupts yeast-hyphal transition
1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol tert-butylamino, cyclopentylphenoxy tert-butyl and aromatic ether groups Not explicitly stated; likely β-blocker activity (structural similarity to nadolol)
1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol Benzazepine ring Heterocyclic benzazepine substituent Potential neuromodulatory or receptor-binding activity
1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol Furylmethoxy Heteroaromatic furan substituent Modulates cellular signaling pathways via membrane receptors

Pharmacological and Physicochemical Properties

  • Lipophilicity and Bioavailability: The aminomethylcyclopentyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., hydroxyl or methoxy groups in ’s dihydroxyphenyl derivatives). This could improve blood-brain barrier penetration for CNS applications.
  • Anti-inflammatory Activity: ’s compound 1-(3′,4′-dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (IC50 = 4.00 μM for NO inhibition) highlights the importance of hydroxyl/methoxy groups in anti-inflammatory activity.
  • Antifungal Activity: IMB-H12 inhibits Candida albicans biofilms () by downregulating adhesion-related genes. The target compound’s aminomethyl group may lack the steric bulk required for similar antifungal effects .
  • Synthetic Feasibility: Analogous compounds like 1-(4-methoxyphenyl)-3-(methylamino)propan-2-ol () are synthesized with 99% yield, suggesting that electron-donating substituents (e.g., methoxy) are synthetically accessible. The cyclopentylaminomethyl group in the target compound may require specialized cyclization strategies .

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Substitution at the cyclopentyl position (e.g., aminomethyl vs. phenoxy) significantly impacts target selectivity. Bulky groups (e.g., IMB-H12’s trimethylpentan-2-ylphenoxy) enhance antifungal activity, while smaller amines may favor neurological targets.
  • Potential Applications: The target compound’s structure aligns with modulators of G-protein-coupled receptors (GPCRs) or enzymes like nitric oxide synthase (NOS), based on and . Compared to 1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol (), the cyclopentyl group may reduce metabolic degradation, extending half-life .

Biological Activity

1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol, with the CAS number 2060056-92-8, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10_{10}H22_{22}N2_2O
  • Molecular Weight : 186.29 g/mol
  • Structure : The compound features a cyclopentyl group, an aminomethyl group, and a methylamino group, which may influence its interaction with biological systems.

Pharmacological Profile

1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol has been evaluated for various pharmacological activities:

  • Cytotoxicity : In studies assessing cytotoxic effects, compounds similar to this one were tested for their ability to inhibit cell growth in various cancer cell lines. While specific data on this compound is limited, related compounds have shown varying degrees of cytotoxicity at concentrations below 20 µM .
  • Anti-inflammatory Activity : The compound's structural characteristics suggest potential anti-inflammatory properties. Compounds with similar structures have been noted to attenuate lipopolysaccharide-induced NF-κB activation, a key pathway in inflammation . This indicates that 1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol may also exhibit similar effects.

Antimicrobial Activity

Research into related compounds has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 25.9 µM . Given the structural similarities, it is plausible that 1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol may exhibit comparable antimicrobial properties.

Study on Related Compounds

A study focused on a series of cinnamic acid derivatives highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that the presence of specific substituents could significantly affect both anti-inflammatory and antimicrobial activities .

CompoundActivity TypeMIC (µM)Notes
Compound AAntimicrobial25.9Active against MRSA
Compound BAnti-inflammatoryIC50 = 6.5Significant NF-κB inhibition

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